![molecular formula C19H19N5O4 B5513164 N-(2-methoxyphenyl)-2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5513164.png)

N-(2-methoxyphenyl)-2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

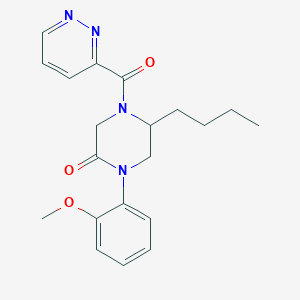

Synthesis Analysis

Synthesis of similar compounds involves complex organic reactions aiming to introduce specific functional groups, optimize yields, and ensure selectivity towards the desired product. For example, Maruyama et al. (2012) explored the synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides, demonstrating the intricacies involved in creating compounds with potential β3-adrenergic receptor agonistic activity (Maruyama et al., 2012). This research highlights the strategic design and synthesis processes that could be relevant to the compound , focusing on the incorporation of specific pharmacophores to achieve desired biological activities.

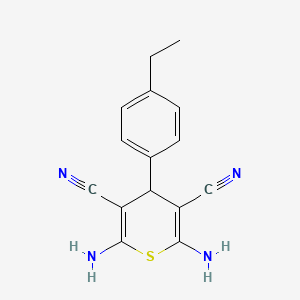

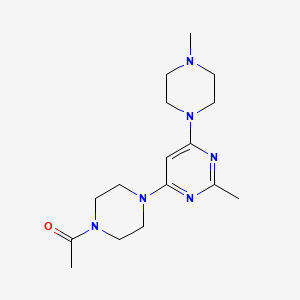

Molecular Structure Analysis

The molecular structure of compounds closely related to "N-(2-methoxyphenyl)-2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide" has been characterized using techniques such as X-ray diffraction analysis. For instance, Camerman et al. (2005) detailed the crystal structure of similar acetamide derivatives, providing insight into their three-dimensional conformation and intermolecular interactions (Camerman et al., 2005). Such analyses are crucial for understanding the stereochemistry and electronic properties of the molecule, which are essential for predicting its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving compounds like "N-(2-methoxyphenyl)-2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide" often explore their reactivity towards various reagents and conditions. The modification of similar compounds has been investigated to enhance their pharmacological profile or to study their mechanism of action. For example, Wang et al. (2015) modified related compounds to improve their antiproliferative activities and reduce toxicity, indicating the potential chemical manipulations that could be applied to the compound for similar purposes (Wang et al., 2015).

Wissenschaftliche Forschungsanwendungen

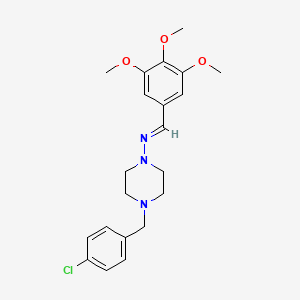

Synthesis and Biological Activity

- Synthesis of Triazolo Phthalazine Analogs : A series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines were synthesized, showing inhibition activity against the HCT 116 cancer cell line. This illustrates the compound's relevance in anticancer and antimicrobial research (Kumar et al., 2019).

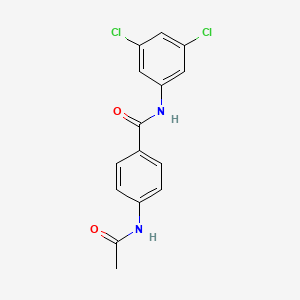

Chemoselective Acetylation

- Chemoselective Monoacetylation for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was produced through chemoselective monoacetylation, demonstrating the compound's role in drug synthesis processes (Magadum & Yadav, 2018).

Herbicide Research

- Herbicide Metabolism and Environmental Interaction : Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into environmental and health-related aspects of similar compounds (Coleman et al., 2000).

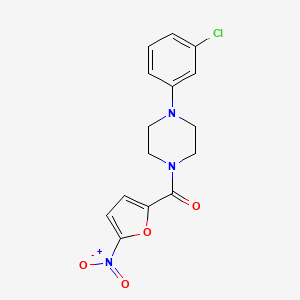

Pharmacological Applications

- Analogs as β3-Adrenergic Receptor Agonists : N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety were prepared and evaluated for their agonistic activity against human β3-adrenergic receptors, indicating potential applications in treating obesity and diabetes (Maruyama et al., 2012).

Zukünftige Richtungen

Triazole derivatives are a topic of ongoing research in medicinal chemistry, and new compounds with this motif are continually being synthesized and tested . This compound, with its combination of a triazole ring, methoxy groups, and an acetamide group, could potentially have interesting biological activity and could be a subject of future study.

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-2-[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4/c1-26-16-6-4-3-5-15(16)23-19(25)11-28-17-8-7-14(9-18(17)27-2)10-22-24-12-20-21-13-24/h3-10,12-13H,11H2,1-2H3,(H,23,25)/b22-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFPADAQJZNALP-LSHDLFTRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=NN3C=NN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)/C=N/N3C=NN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-2-{2-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513104.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)

![2-[(1,3-benzoxazol-2-ylamino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513122.png)

![3-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513123.png)

![N-[2-(dimethylamino)ethyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5513149.png)

![3,3-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5513154.png)

![1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5513162.png)